molecular formula C6H13NO3 B022988 2-Amino-6-hydroxyhexanoic acid CAS No. 305-77-1

2-Amino-6-hydroxyhexanoic acid

Cat. No.: B022988
CAS No.: 305-77-1
M. Wt: 147.17 g/mol
InChI Key: OLUWXTFAPJJWPL-YFKPBYRVSA-N
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Description

2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is an alpha-amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of both an amino group and a hydroxyl group on a hexanoic acid backbone, making it a versatile molecule in various chemical and biological contexts.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

As an α-amino acid, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific context within the organism and the metabolic pathways in which 2-Amino-6-hydroxyhexanoic acid is involved.

Cellular Effects

As an α-amino acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxyhexanoic acid typically involves the hydroxylation of norleucine. One common method is the catalytic hydrogenation of 2-amino-6-oxohexanoic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is carried out in an aqueous medium at a temperature of around 25-30°C and a hydrogen pressure of 1-2 atm.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic hydroxylation using specific hydroxylases can be utilized to convert norleucine to this compound with high yield and purity . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-Amino-6-hydroxyhexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-6-hydroxycaproic acid
  • 6-hydroxy-L-norleucine
  • alpha-Amino-epsilon-hydroxycaproic acid

Comparison: 2-Amino-6-hydroxyhexanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry . Additionally, its role in biological systems as a precursor to various biomolecules sets it apart from other hydroxylated amino acids .

Properties

IUPAC Name

(2S)-2-amino-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWXTFAPJJWPL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-77-1, 5462-80-6, 6033-32-5
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-hydroxycaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxynorleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-HYDROXYNORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-amino-6-hydroxyhexanoic acid in the synthesis of indospicine?

A1: this compound serves as the crucial starting material in the total synthesis of indospicine []. The synthesis involves a stepwise modification of the hydroxyl group present in this compound. Researchers sequentially replace the hydroxyl group with tosyloxy, cyano, imidoester, and finally, amidine groupings to achieve the final indospicine molecule [].

Q2: Are there any other synthetic applications of this compound besides indospicine synthesis?

A2: Yes, this compound plays a role in synthesizing complex molecules beyond indospicine. For instance, it acts as a starting component in the synthesis of 7,6-fused bicyclic lactams, which are valuable compounds in medicinal chemistry due to their potential as β-turn mimics []. In this synthesis, the (S)-enantiomer of this compound is coupled with a protected (S)-allylglycine derivative, and the resulting molecule undergoes a series of reactions, including oxidation, enamide formation, and cyclization, to yield the desired bicyclic lactam structure [].

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